Procurement Exclusivity: Sole-Source AldrichCPR vs. Catalog-Grade Analogs
The target compound is solely available through the Sigma-Aldrich AldrichCPR program as product S21858, a 10 mg unit, with no equivalent catalog offering from Thermo Fisher, VWR, or other mainstream research chemical suppliers . Sigma-Aldrich explicitly states that no analytical data are collected for this product, and the buyer assumes all responsibility for identity and purity confirmation . In contrast, the isomeric 4-bromophenyl analog is not commercially listed at all, and the closest catalog pyrazoline, (4-chlorophenyl)(3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)methanone derivatives, are sold as characterized, bulk-synthesis compounds with full COA documentation [1].
| Evidence Dimension | Commercial availability and analytical characterization support |
|---|---|
| Target Compound Data | Single source (Sigma-Aldrich AldrichCPR S21858); 10 mg unit; no vendor analytical data; 'as-is' sale |
| Comparator Or Baseline | Close analog (4-chlorophenyl)(3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)methanones: multiple vendors; full COA with purity >98%, 1H/13C NMR, HRMS |
| Quantified Difference | Target: 0 vendor-supplied analytical data points; Comparator: ≥4 analytical data points (purity, NMR, HRMS, FT-IR) |
| Conditions | Commercial supplier comparison as of April 2026 |
Why This Matters
For procurement, the lack of vendor analytical data means any research group must budget for and perform independent identity and purity verification, adding 2–4 weeks of characterization time and several hundred dollars in analytical costs before the compound can be used in assays.
- [1] Saravanan, G., Alagarsamy, V., & Prakash, C. R. (2023). Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) Methanone Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(1), 423–432. (Example of characterized pyrazoline methanone analog series with full analytical data.) View Source
